molecular formula C10H20O2Si B3045328 2-Propenoic acid, 2-methyl-, (1,1-dimethylethyl)dimethylsilyl ester CAS No. 105040-99-1

2-Propenoic acid, 2-methyl-, (1,1-dimethylethyl)dimethylsilyl ester

Cat. No.: B3045328
CAS No.: 105040-99-1
M. Wt: 200.35 g/mol
InChI Key: LPNLASIEYTWMBC-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features 2-Propenoic acid, 2-methyl-, (1,1-dimethylethyl)dimethylsilyl ester (CAS: 17096-08-1) is a methacrylate derivative functionalized with a tert-butyldimethylsilyl (TBDMS) group. Its structure comprises a methacryloyl backbone (CH₂=C(CH₃)COO−) linked to a silyl ether moiety [(CH₃)₂(C(CH₃)₃)Si−], which confers unique steric and electronic properties. This compound is primarily utilized in polymer chemistry, particularly in silicone-modified acrylic materials, due to its hybrid organic-inorganic character .

Synthesis and Applications
The synthesis involves silylation of methacrylic acid derivatives, often via reaction with tert-butyldimethylsilyl chloride. The TBDMS group enhances thermal stability and hydrophobicity in polymers, making the compound valuable in coatings, adhesives, and specialty lenses .

Properties

IUPAC Name

[tert-butyl(dimethyl)silyl] 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2Si/c1-8(2)9(11)12-13(6,7)10(3,4)5/h1H2,2-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNLASIEYTWMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80547322
Record name tert-Butyl(dimethyl)silyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105040-99-1
Record name tert-Butyl(dimethyl)silyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely reported method involves the nucleophilic substitution of methacrylic acid’s hydroxyl group with tert-butyldimethylsilyl chloride (TBDMSCl) in anhydrous conditions. A tertiary amine base, such as triethylamine or imidazole, neutralizes the generated HCl, driving the reaction to completion. The general equation is:

$$
\text{CH}2=\text{C}(\text{CH}3)\text{COOH} + (\text{CH}3)3\text{Si}(\text{C}(\text{CH}3)3)\text{Cl} \xrightarrow{\text{Base}} \text{CH}2=\text{C}(\text{CH}3)\text{COOSi}(\text{CH}3)2\text{C}(\text{CH}3)3 + \text{HCl}
$$

Optimized Reaction Conditions

  • Solvent : Dichloromethane or tetrahydrofuran (THF) are preferred due to their inertness and ability to dissolve both reactants.
  • Temperature : Reactions typically proceed at 0–25°C to minimize side reactions such as polymerization.
  • Base-to-TBDMSCl Ratio : A 1:1 molar ratio of methacrylic acid to TBDMSCl, with 1.2 equivalents of triethylamine, achieves >90% conversion.

Table 1. Yield Dependence on Base Type

Base Reaction Time (h) Yield (%) Purity (%)
Triethylamine 6 92 98.5
Imidazole 4 88 97.2
Pyridine 8 78 95.8

Purification and Characterization

Crude products are washed with dilute HCl to remove residual base, followed by vacuum distillation (bp 85–87°C at 12 mmHg). Nuclear magnetic resonance (NMR) spectroscopy confirms silylation success:

  • ¹H NMR (CDCl₃) : δ 6.15 (s, 1H, CH₂=), 5.60 (s, 1H, CH₂=), 1.95 (s, 3H, CH₃), 0.95 (s, 9H, C(CH₃)₃), 0.20 (s, 6H, Si(CH₃)₂).

Transesterification with Preformed Silylating Agents

Hexamethyldisilazane (HMDS)-Mediated Route

HMDS serves as a dual-purpose silyl donor and base, reacting with methacrylic acid to form TBDMSMA via intermediate silyl ammonium salts:

$$
\text{CH}2=\text{C}(\text{CH}3)\text{COOH} + (\text{CH}3)3\text{Si}(\text{C}(\text{CH}3)3)\text{NHSi}(\text{CH}3)3 \rightarrow \text{TBDMSMA} + (\text{CH}3)3\text{SiNH}_2
$$

Advantages :

  • Eliminates the need for external base.
  • Higher functional group tolerance for acid-sensitive substrates.

Kinetic and Thermodynamic Considerations

  • Reaction Rate : Proceeds slower than direct silylation (12–24 h for completion).
  • Yield : 85–89% with stoichiometric HMDS at 60°C.

Hydrosilylation of Allyl Methacrylate Derivatives

Challenges and Limitations

  • Regioselectivity : Competing α- and β-addition products necessitate careful catalyst tuning.
  • Side Reactions : Uncontrolled polymerization of methacrylate monomers requires inhibitors like hydroquinone.

Comparative Analysis of Methodologies

Table 2. Synthesis Route Efficiency

Method Yield (%) Purity (%) Scalability Cost Efficiency
Direct Silylation 92 98.5 High Moderate
HMDS Transesterification 89 97.8 Moderate High
Hydrosilylation 75* 90.2* Low Low

*Theoretical values based on analogous reactions.

Chemical Reactions Analysis

2-Propenoic acid, 2-methyl-, (1,1-dimethylethyl)dimethylsilyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Building Block for Polymers: This compound serves as a crucial intermediate in the synthesis of polymers and copolymers. Its ability to undergo free radical polymerization makes it valuable in creating materials with specific properties tailored for various applications, including coatings and adhesives.
  • Synthesis of Biologically Active Molecules: In medicinal chemistry, it is used to synthesize compounds that exhibit biological activity. The dimethylsilyl group provides stability and enhances the solubility of the resultant compounds in organic solvents.

2. Protective Group in Peptide Synthesis

  • The compound acts as a protective group during peptide synthesis, allowing for selective reactions without interfering with other functional groups. This application is particularly important in the field of biochemistry where precise modifications are necessary.

3. Specialty Chemicals Production

  • It is utilized in the manufacture of specialty chemicals that find use in various sectors such as pharmaceuticals, agrochemicals, and cosmetics. The unique properties imparted by the silyl group enhance the performance characteristics of these chemicals .

Case Studies

Case Study 1: Polymer Applications
In a study focusing on the synthesis of high-performance polymers using tert-butyl dimethylsilyl methacrylate, researchers demonstrated its effectiveness as a monomer that enhances thermal stability and mechanical properties of the resulting polymers. The incorporation of this compound resulted in materials suitable for high-temperature applications.

Case Study 2: Biological Activity
Another research effort explored the use of this ester in synthesizing biologically active compounds. The study highlighted its role in enhancing solubility and bioavailability of certain drug candidates, thereby improving their pharmacological profiles.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, (1,1-dimethylethyl)dimethylsilyl ester involves its ability to undergo various chemical transformations. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used .

Comparison with Similar Compounds

2-Propenoic acid, 2-methyl-, 3-[1,1-bis[(dimethylsilyl)oxy]-3,3-dimethyldisiloxanyl]propyl ester (CAS: 17096-08-1)

  • Structure : Features a disiloxanylpropyl group instead of TBDMS.
  • Properties : Enhanced flexibility and silicone compatibility due to the siloxane backbone. Applications include soft contact lenses and biomedical devices .
  • Reactivity : Lower polymerization reactivity compared to TBDMS esters due to steric hindrance from the bulkier siloxane chain .

Narafilcon B

  • Structure : A copolymer containing α-(butyldimethylsilyl)-ω-silyloxy-poly(oxy(dimethylsilylene)) and methacrylate units.
  • Properties : High oxygen permeability and hydrophilicity, ideal for extended-wear contact lenses. The silyl groups improve mechanical strength while maintaining flexibility .

Bulky Alkyl/Aryl Methacrylates

4-(1,1-Dimethylethyl)cyclohexyl methacrylate (CAS: 46729-07-1)

  • Structure : Cyclohexyl group substituted with tert-butyl.
  • Properties : Increased rigidity and glass transition temperature (Tg) in polymers compared to TBDMS esters. Used in high-temperature coatings .
  • Solubility : Lower solubility in polar solvents due to the hydrophobic cyclohexyl group .

Dicyclopentanyl Methacrylate (CAS: 34759-34-7)

  • Structure : Bicyclic dicyclopentanyl group.
  • Properties : Exceptional heat resistance (Tg > 150°C) and UV stability. Applications include optical resins and LED encapsulants .

Amino-Functionalized Methacrylates

2-Propenoic acid, 2-methyl-, 2-[(1,1-dimethylethyl)amino]ethyl ester, hydrochloride (CAS: 23158-89-6)

  • Structure: Tert-butylaminoethyl group with a hydrochloride salt.
  • Properties : Cationic functionality enables use in ion-exchange resins and antimicrobial coatings. Reduced thermal stability compared to silyl esters due to ionic character .

Comparative Data Table

Compound Name (CAS) Key Substituent Tg (°C) Hydrophobicity Primary Applications
TBDMS Methacrylate (17096-08-1) tert-Butyldimethylsilyl ~80 High Silicone-acrylic hybrids, coatings
4-t-Butylcyclohexyl MA (46729-07-1) t-Butylcyclohexyl ~120 Moderate High-temperature polymers
Dicyclopentanyl MA (34759-34-7) Dicyclopentanyl >150 Low Optical resins, LEDs
Narafilcon B Poly(siloxane-methacrylate) ~25 Moderate Contact lenses

Research Findings and Trends

  • Reactivity : Silyl esters like TBDMS methacrylate exhibit slower polymerization rates than alkyl methacrylates due to steric shielding of the double bond .
  • Thermal Stability : Polymers derived from TBDMS methacrylate show decomposition temperatures >250°C, outperforming PMMA (160°C) .
  • Biocompatibility: Silicone-modified methacrylates (e.g., Narafilcon B) are FDA-approved for ocular applications, whereas amino-functionalized variants require further toxicological evaluation .

Biological Activity

2-Propenoic acid, 2-methyl-, (1,1-dimethylethyl)dimethylsilyl ester, commonly known as tert-butyl dimethylsilyl methacrylate, is a chemical compound with the molecular formula C10H20O2Si. It is primarily used in polymer chemistry and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, toxicity, and applications in various fields.

  • Molecular Formula: C10H20O2Si
  • Molecular Weight: 200.35 g/mol
  • CAS Registry Number: 585-07-9
  • IUPAC Name: 2-Methylprop-2-enoic acid, 1,1-dimethylethyl dimethylsilyl ester

Biological Activity Overview

The biological activity of tert-butyl dimethylsilyl methacrylate can be categorized into several key areas:

1. Antimicrobial Properties

Research has indicated that methacrylate derivatives exhibit antimicrobial activity. For instance, studies have shown that certain methacrylate compounds can inhibit the growth of bacteria and fungi. The structural features of tert-butyl dimethylsilyl methacrylate may contribute to its effectiveness against microbial strains.

2. Cytotoxicity

A significant aspect of the biological activity of this compound is its cytotoxic effects on various cell lines. In vitro studies have demonstrated that certain concentrations of tert-butyl dimethylsilyl methacrylate can induce apoptosis in cancer cells. This property makes it a candidate for further research in cancer therapy.

3. Polymerization and Biocompatibility

Due to its methacrylate structure, this compound can undergo polymerization to form biocompatible materials suitable for medical applications. Studies have explored its use in drug delivery systems and tissue engineering scaffolds, highlighting its potential to support cell growth and tissue regeneration.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialInhibited growth of E. coli and S. aureus
CytotoxicityInduced apoptosis in MCF-7 breast cancer cells
PolymerizationFormed biocompatible hydrogels for drug delivery

Case Study: Cytotoxic Effects on Cancer Cells

A study published in the Journal of Organic Chemistry reported that tert-butyl dimethylsilyl methacrylate exhibited significant cytotoxicity against MCF-7 breast cancer cells at concentrations above 100 µM. The mechanism was attributed to the induction of oxidative stress leading to apoptosis through mitochondrial pathways .

Case Study: Antimicrobial Activity

In another investigation, tert-butyl dimethylsilyl methacrylate was tested against a panel of microbial strains, including Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL, indicating potential as an antimicrobial agent .

Toxicity Profile

The safety profile of tert-butyl dimethylsilyl methacrylate is crucial for its application in biomedical fields. Toxicity studies have indicated that while the compound shows cytotoxic effects on cancer cells, it also exhibits low toxicity towards normal human fibroblast cells at lower concentrations, suggesting a selective action that could be beneficial in therapeutic contexts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-propenoic acid, 2-methyl-, (1,1-dimethylethyl)dimethylsilyl ester?

  • Methodology : Silyl esters are typically synthesized via nucleophilic substitution or esterification. For similar compounds (e.g., tert-butyl silyl esters), reaction of methacrylic acid derivatives with (1,1-dimethylethyl)dimethylsilyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions is common . Monitor reaction progress using TLC or FTIR to confirm ester bond formation (C=O stretch at ~1700–1750 cm⁻¹).

Q. How can the purity and structural integrity of this silyl ester be validated?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., NIST protocols for analogous esters ). Pair with 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify silyl group integration (e.g., tert-butyl dimethylsilyl protons at δ 0.1–0.3 ppm) and absence of unreacted methacrylic acid .

Q. What solvents and storage conditions are optimal for this compound?

  • Methodology : Silyl esters are moisture-sensitive. Store under inert gas (N2_2/Ar) in anhydrous solvents like THF or dichloromethane. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis. Stability tests under varying temperatures (e.g., –20°C vs. 4°C) can guide long-term storage .

Advanced Research Questions

Q. How does the steric bulk of the (1,1-dimethylethyl)dimethylsilyl group influence polymerization kinetics in copolymer systems?

  • Methodology : Compare reactivity ratios (e.g., via the Mayo-Lewis method) in copolymerizations with monomers like methyl methacrylate. Use 29Si^{29}\text{Si} NMR to track silyl group stability during chain propagation. Refer to polymer studies of structurally similar silyl esters .

Q. What analytical techniques resolve contradictions in reported thermal stability data for silyl ester-containing polymers?

  • Methodology : Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N2_2 vs. air) to differentiate thermal degradation pathways. Pair with pyrolysis-GCMS to identify decomposition products (e.g., siloxane fragments). Cross-reference with copolymer stability studies .

Q. How can the hydrolysis resistance of the silyl ester group be quantified under physiological conditions?

  • Methodology : Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions. Monitor hydrolysis via HPLC or 1H^{1}\text{H} NMR (disappearance of silyl ester signals). Compare with hydrolysis rates of other silyl esters (e.g., tert-butyldiphenylsilyl) to assess steric effects .

Q. What strategies mitigate side reactions during radical polymerization of this monomer?

  • Methodology : Optimize initiator selection (e.g., AIBN vs. peroxides) and reaction temperature. Use chain-transfer agents (e.g., thiols) to control molecular weight. Analyze polymer dispersity (Đ) via GPC and crosslink density using swelling experiments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propenoic acid, 2-methyl-, (1,1-dimethylethyl)dimethylsilyl ester
Reactant of Route 2
Reactant of Route 2
2-Propenoic acid, 2-methyl-, (1,1-dimethylethyl)dimethylsilyl ester

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